2-chloro-N4-ethylpyrimidine-4,5-diamine
Description
2-Chloro-N4-ethylpyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chloro group at the 2-position and an ethylamine substituent at the N4-position of the pyrimidine ring. Its molecular formula is C₆H₉ClN₄, with a molecular weight of 172.62 g/mol (estimated). This compound is of interest in medicinal and agrochemical research due to the pyrimidine scaffold's versatility in forming hydrogen bonds and its role as a bioisostere for purines .
Properties
CAS No. |
890093-96-6 |
|---|---|
Molecular Formula |
C6H9ClN4 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-4-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2,8H2,1H3,(H,9,10,11) |
InChI Key |
OQGFAPKRSPWPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-chloro-N4-ethylpyrimidine-4,5-diamine can be contextualized against analogous pyrimidine derivatives. Key differences arise from substituent positions (e.g., 2- vs. 6-chloro), N4 substituents (alkyl, aryl), and additional functional groups.
Table 1: Structural and Physicochemical Comparisons
Key Analysis
Positional Isomerism (2-Cl vs. For example, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine exhibits a distorted pyrimidine ring (N1–C1–C4 angle = 126.12°) due to steric and electronic effects . This positional difference may influence reactivity in cross-coupling reactions or hydrogen-bonding interactions.
N4-Substituent Effects: Ethyl vs. Aryl vs. Alkyl: N4-aryl derivatives (e.g., N4-phenyl or 4-chlorophenyl) exhibit planar geometries conducive to π-stacking in protein binding pockets, as seen in kinase inhibitors . In contrast, alkyl groups like cyclopentyl (logP ~2.5) improve metabolic stability .
Synthetic Routes: Many analogs are synthesized via nucleophilic substitution at the N4 position. For example, 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine is prepared by reacting 4,5-diamino-6-chloropyrimidine with cyclopentylamine under basic conditions . The target compound likely follows a similar pathway using ethylamine.
Reactivity and Applications:
- Chloro-substituted pyrimidines are precursors for Suzuki-Miyaura couplings. The 2-chloro position is less reactive than 4- or 6-chloro derivatives due to electronic effects, requiring harsher conditions for substitution .
- The ethyl group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., 3,4-dichlorobenzyl in NSC34779), which are associated with higher cellular toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
